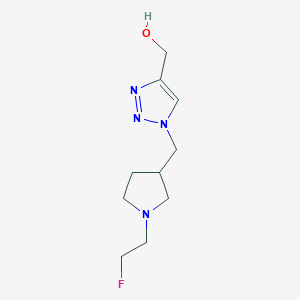
(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H17FN4O and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-((1-(2-fluoroethyl)pyrrolidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a novel synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, and implications for drug development.
Structural Overview
The compound features a triazole ring fused with a pyrrolidine structure and a fluoroethyl substituent. Its molecular formula is , with a molecular weight of approximately 253.26 g/mol. The presence of the fluoroethyl group is significant as it enhances the compound's interaction potential with biological targets, making it a promising candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions using appropriate precursors.
- Introduction of the Fluoroethyl Group: Alkylation of the pyrrolidine ring with a fluoroethyl halide under basic conditions.
- Triazole Formation: This is often accomplished via a Huisgen cycloaddition reaction between an azide and an alkyne.
- Methanol Group Introduction: The final step involves the oxidation of a primary alcohol to form the methanol group using reagents like PCC or DMP .
Antimicrobial Properties
Compounds containing triazole rings are well-documented for their antimicrobial activities. Research indicates that this specific triazole derivative exhibits significant antifungal and antibacterial properties, making it suitable for further exploration in treating infections caused by resistant strains.
Anticancer Activity
Preliminary studies suggest that this compound may exert anticancer effects by inducing apoptosis in cancer cells. The mechanism appears to involve the activation of caspases, which are crucial enzymes in the apoptotic pathway. In vitro assays have demonstrated that similar triazole derivatives can inhibit caspase activity at low concentrations, indicating potential use in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazole derivatives similar to this compound:
Properties
IUPAC Name |
[1-[[1-(2-fluoroethyl)pyrrolidin-3-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c11-2-4-14-3-1-9(5-14)6-15-7-10(8-16)12-13-15/h7,9,16H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGETYRBYNLONTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2C=C(N=N2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















